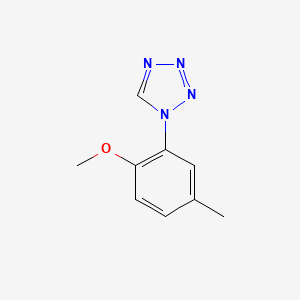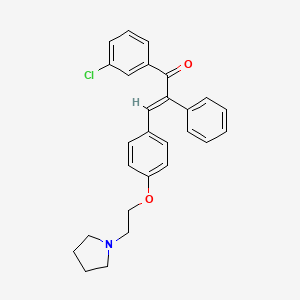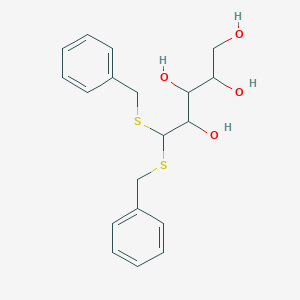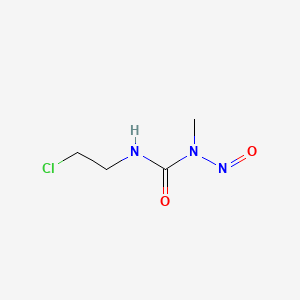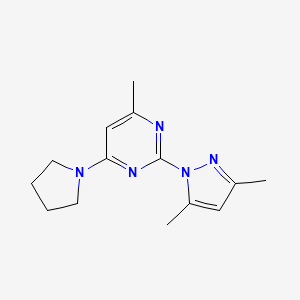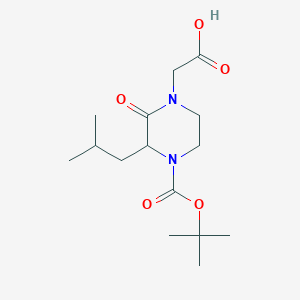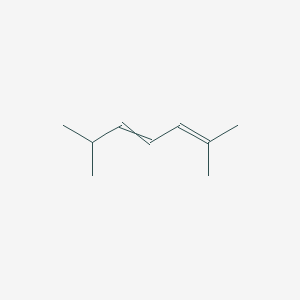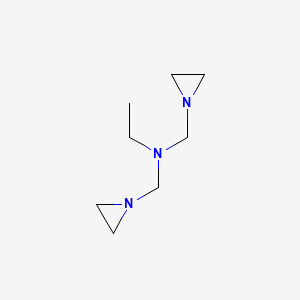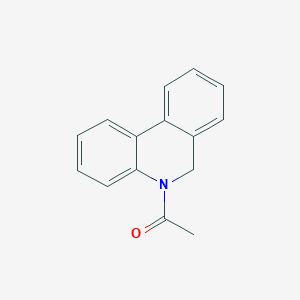
1-(6H-phenanthridin-5-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6H-phenanthridin-5-yl)ethanone is a chemical compound with the molecular formula C15H13NO and a molecular weight of 223.27 g/mol It is a derivative of phenanthridine, a nitrogen-containing heterocyclic compound
Preparation Methods
The synthesis of 1-(6H-phenanthridin-5-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of phenanthridine with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization .
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields
Chemical Reactions Analysis
1-(6H-phenanthridin-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthridinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon. Reagents such as Grignard reagents or organolithium compounds can be used to introduce various substituents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phenanthridinone derivatives, while reduction results in alcohols.
Scientific Research Applications
1-(6H-phenanthridin-5-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of cancer. Its derivatives have shown promise in preclinical studies for their ability to inhibit tumor growth.
Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(6H-phenanthridin-5-yl)ethanone involves its interaction with specific molecular targets. For example, in its role as an anticancer agent, the compound may inhibit key enzymes involved in cell proliferation and survival pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
1-(6H-phenanthridin-5-yl)ethanone can be compared with other phenanthridine derivatives, such as phenanthridinone and phenanthridine itself. These compounds share a common core structure but differ in their functional groups and chemical properties.
Similar compounds include:
Phenanthridinone: A closely related compound with a ketone group at a different position.
Phenanthridine: The parent compound without additional functional groups.
Phenanthridine derivatives: Various substituted phenanthridines with different functional groups.
Properties
CAS No. |
6327-08-8 |
|---|---|
Molecular Formula |
C15H13NO |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
1-(6H-phenanthridin-5-yl)ethanone |
InChI |
InChI=1S/C15H13NO/c1-11(17)16-10-12-6-2-3-7-13(12)14-8-4-5-9-15(14)16/h2-9H,10H2,1H3 |
InChI Key |
NMDAFLHRXZQATQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC2=CC=CC=C2C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,7S)-7-hydroxy-2-(hydroxymethyl)-2,7-dimethyl-5-methylidenespiro[1,3-dihydroindene-6,1'-cyclopropane]-4-one](/img/structure/B14159338.png)
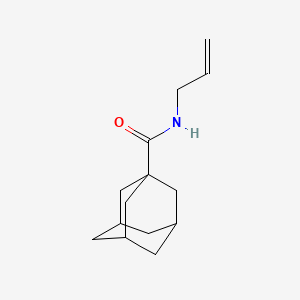
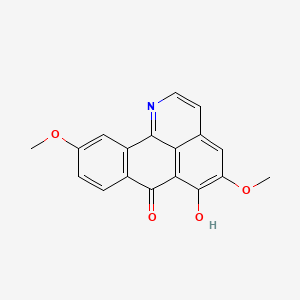
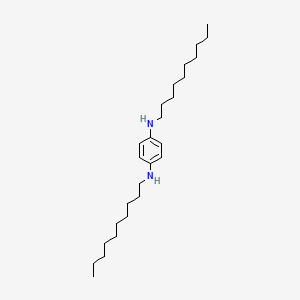
![1-Amino-4-[(4-fluorophenyl)amino]-2-[(2-hydroxyethyl)amino]anthracene-9,10-dione](/img/structure/B14159353.png)
![5-{[5-(dimethylamino)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14159354.png)
